2-((5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride
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Overview
Description
2-((5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research This compound is known for its unique structure, which includes a piperidine ring, an oxadiazole ring, and an isoindoline-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of primary amines with diols, often catalyzed by a transition metal complex such as Cp*Ir.
Construction of the Oxadiazole Ring: The oxadiazole ring is typically formed through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with Isoindoline-Dione: The final step involves coupling the piperidine and oxadiazole intermediates with isoindoline-dione under peptide coupling conditions, often using reagents like carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-((5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-((5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies investigating the role of specific molecular pathways in disease processes.
Chemical Biology: It serves as a probe for studying protein-ligand interactions and enzyme mechanisms.
Industrial Applications: The compound is used in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-((5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, thereby affecting neurological function .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione hydrochloride
- (Phthalimido-4-aminomethyl)piperidine hydrochloride
Uniqueness
2-((5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride is unique due to its combination of a piperidine ring, an oxadiazole ring, and an isoindoline-dione moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H17ClN4O3 |
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Molecular Weight |
348.78 g/mol |
IUPAC Name |
2-[(5-piperidin-4-yl-1,2,4-oxadiazol-3-yl)methyl]isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C16H16N4O3.ClH/c21-15-11-3-1-2-4-12(11)16(22)20(15)9-13-18-14(23-19-13)10-5-7-17-8-6-10;/h1-4,10,17H,5-9H2;1H |
InChI Key |
QZYPMNXDOHVAHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC(=NO2)CN3C(=O)C4=CC=CC=C4C3=O.Cl |
Origin of Product |
United States |
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